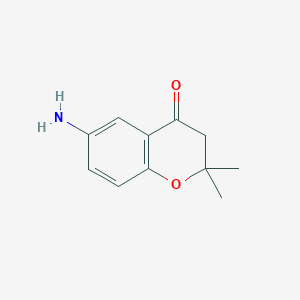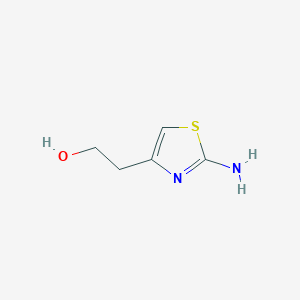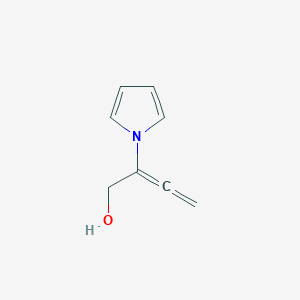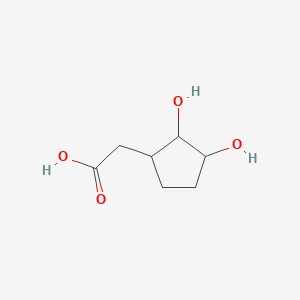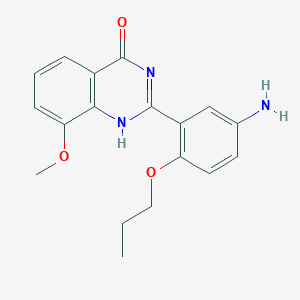
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one targets the EGFR tyrosine kinase, which is overexpressed in many cancer cells. By inhibiting this enzyme, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and downstream signaling proteins, such as AKT and ERK. 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro. In addition, its specificity for EGFR can be limited, as it can also inhibit other tyrosine kinases.
Orientations Futures
There are several future directions for the research of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. One potential direction is the development of more specific EGFR inhibitors that can overcome the limitations of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. Another direction is the exploration of the combination of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one with other cancer therapies, such as immunotherapy. In addition, the role of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one in the treatment of other diseases, such as inflammatory disorders, could also be investigated. Finally, the development of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one analogs with improved pharmacokinetic properties could also be explored.
Conclusion:
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one is a small molecule inhibitor that targets the EGFR tyrosine kinase and has potential therapeutic applications in cancer treatment. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one and to develop more effective cancer therapies.
Méthodes De Synthèse
The synthesis of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one involves several steps, including the condensation of 2-aminophenol with propargyl bromide to form 2-(2-propynyloxy)phenol. This intermediate is then reacted with 5-bromo-2-nitroaniline to form 2-(5-bromo-2-nitrophenyl)prop-2-yn-1-ol. The nitro group is then reduced to an amino group, followed by cyclization with 8-methoxy-4-oxoquinazoline to form 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has also been shown to enhance the efficacy of radiation therapy and chemotherapy in cancer treatment.
Propriétés
Numéro CAS |
178937-98-9 |
|---|---|
Nom du produit |
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one |
Formule moléculaire |
C18H19N3O3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-(5-amino-2-propoxyphenyl)-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O3/c1-3-9-24-14-8-7-11(19)10-13(14)17-20-16-12(18(22)21-17)5-4-6-15(16)23-2/h4-8,10H,3,9,19H2,1-2H3,(H,20,21,22) |
Clé InChI |
ATYNISBFRAFGCF-UHFFFAOYSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
SMILES |
CCCOC1=C(C=C(C=C1)N)C2=NC3=C(C=CC=C3OC)C(=O)N2 |
SMILES canonique |
CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
Synonymes |
4(1H)-Quinazolinone, 2-(5-amino-2-propoxyphenyl)-8-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



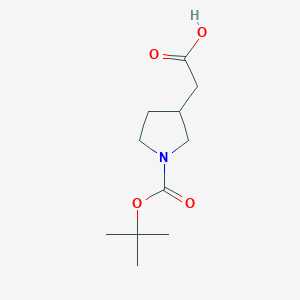
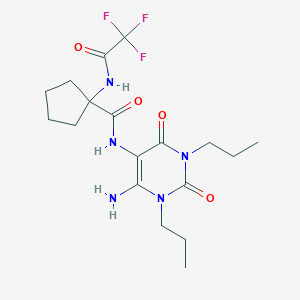
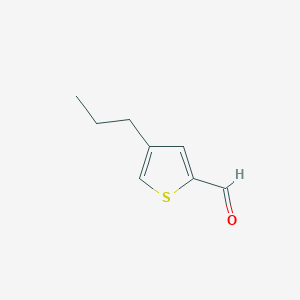
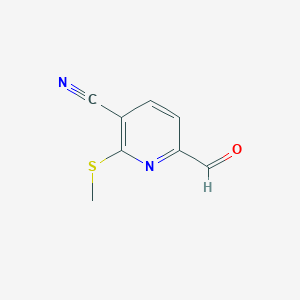
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

